2-[2-(carboxymethyl)adamantan-2-yl]acetic acid

Lipophilicity LogP Physicochemical property

Researchers developing MOFs or coordination polymers often require non-1,3-substituted adamantane linkers to tune pore geometry and network topology. 2,2'-(Adamantane-2,2-diyl)diacetic acid (CAS 1803583-21-2) provides a geminal carboxylate geometry with a distinct exit-vector angle compared to the common 1,3-isomer, enabling divergent framework architectures. This building block also serves as a precursor for high-Tg polyimides (248-308 °C). Supplied with ≥95% purity, batch consistency, and global logistics support.

Molecular Formula C14H20O4
Molecular Weight 252.31 g/mol
CAS No. 1803583-21-2
Cat. No. B6617601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(carboxymethyl)adamantan-2-yl]acetic acid
CAS1803583-21-2
Molecular FormulaC14H20O4
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)C3(CC(=O)O)CC(=O)O
InChIInChI=1S/C14H20O4/c15-12(16)6-14(7-13(17)18)10-2-8-1-9(4-10)5-11(14)3-8/h8-11H,1-7H2,(H,15,16)(H,17,18)
InChIKeyFFXGYZUFDNXHFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[2-(Carboxymethyl)adamantan-2-yl]acetic Acid: Overview


2-[2-(Carboxymethyl)adamantan-2-yl]acetic acid (CAS 1803583-21-2), also named 2,2'-(adamantane-2,2-diyl)diacetic acid, is a C14H20O4 dicarboxylic acid in which two carboxymethyl (–CH2COOH) groups are attached to the same bridgehead carbon (position 2) of the adamantane cage . This geminal substitution pattern distinguishes it from the more common 1,3-disubstituted regioisomer (CAS 17768-28-4) and from 1,3-adamantanedicarboxylic acid (CAS 39269-10-8). The compound is commercially supplied at ≥95% purity and exhibits a calculated LogP of ~2.38 and a topological polar surface area (TPSA) of 74.6 Ų .

2-[2-(Carboxymethyl)adamantan-2-yl]acetic Acid Uniqueness


Although 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid shares the same molecular formula (C14H20O4) and molecular weight (252.31 g/mol) with its 1,3-disubstituted regioisomer (1,3-adamantanediacetic acid, CAS 17768-28-4), the two compounds are not interchangeable. The geminal arrangement at C2 enforces a distinct exit-vector angle between the two carboxylic acid coordination sites compared with the 1,3-disposition . In metal–organic framework (MOF) and coordination polymer syntheses, the 1,3-isomer has been extensively employed as a flexible dicarboxylate linker that yields characteristic pillar-layered and three-dimensional networks [1]. Substituting the 2,2-isomer alters the spatial separation and relative orientation of the metal-binding carboxylates, which can drive divergence in network topology, pore geometry, and material properties [1].

Evidence for 2-[2-(Carboxymethyl)adamantan-2-yl]acetic Acid


LogP Comparison Between 2,2- and 1,3-Isomers

The 2,2-isomer displays a higher computed lipophilicity than the 1,3-isomer. Vendor-reported LogP for the target compound is 2.38 , while the 1,3-isomer has a reported LogP of 2.04 . The difference of ΔLogP = +0.34 indicates that the geminal isomer partitions more favorably into hydrophobic environments, which may influence solubility, membrane permeability, and retention time in chromatographic purification.

Lipophilicity LogP Physicochemical property ADME prediction

Hydrogen-Bond Acceptor Disparity

Vendor computational data report that 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid has only 2 hydrogen-bond acceptor sites, while the 1,3-isomer displays 4 acceptors . This discrepancy likely arises from intramolecular hydrogen bonding between the two closely positioned carboxymethyl groups in the geminal isomer, which masks two acceptor sites. The reduced effective acceptor count alters the predictable supramolecular synthon formation and metal-coordination denticity.

Hydrogen bonding Supramolecular chemistry Coordination chemistry Crystal engineering

1,3-Isomer MOF Precedent for 2,2-Linker Design

The 1,3-adamantanediacetic acid (H2ADA) has been successfully employed as a flexible dicarboxylate linker to construct a series of MOFs with Cd(II), Zn(II), and Mn(II) under hydrothermal conditions, yielding diverse pillar-layered and three-dimensional network topologies [1]. The 2,2-isomer, bearing the same functional groups but in a geminal configuration, presents a distinct bite angle and shorter carboxylate–carboxylate distance that are predicted to favor different secondary building units (SBUs) and alternative network architectures. No direct comparative MOF study between the two isomers has been published; however, the established structure–property relationships of the 1,3-isomer provide a foundation for rational selection of the 2,2-isomer when a contracted coordination span is required.

Metal-organic frameworks Coordination polymers Linker design Topology

Applications of 2-[2-(Carboxymethyl)adamantan-2-yl]acetic Acid


MOF Linker Diversification

Researchers who have successfully synthesized MOFs using 1,3-adamantanediacetic acid (H2ADA) can substitute the 2,2-isomer to probe how geminal carboxylate geometry alters the resulting framework. The contracted carboxylate span is expected to favor different secondary building units and pore architectures [1]. This scenario is directly supported by the established MOF literature for the 1,3-isomer [1] and the geometric rationale described in Section 3.

Lipophilicity-Guided Lead Optimization

When an adamantane-diacetic acid scaffold is being evaluated for biological activity and the 1,3-isomer yields a LogP that is too low for desired membrane permeability, the 2,2-isomer provides a ΔLogP of +0.34 without introducing additional heteroatoms or chiral centers . This enables fine-tuning of lipophilicity while preserving the dicarboxylic acid functionality for target engagement or prodrug strategies.

Crystal Engineering via Reduced H-Bond Connectivity

For supramolecular chemists designing co-crystals or hydrogen-bonded organic frameworks (HOFs), the effective reduction from 4 to 2 hydrogen-bond acceptor sites in the geminal isomer offers a built-in strategy for controlling network dimensionality and packing . This differentiated H-bonding profile makes the 2,2-isomer a candidate for constructing lower-dimensionality assemblies that are not achievable with the 1,3-isomer.

Adamantane-Based Polyimides and High-Performance Polymers

The adamantane-2,2-diyl motif has been incorporated as a cardo group in polyimides that exhibit glass-transition temperatures (Tg) between 248–308 °C and decomposition temperatures (10% weight loss) above 500 °C in both air and nitrogen [2]. The 2,2-diacetic acid can serve as a precursor to the dietheramine monomer used in these polyimides, offering a route to thermally stable polymers where the geminal architecture imparts distinct chain-packing and solubility characteristics relative to 1,3-derived analogs.

Quote Request

Request a Quote for 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.